4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate
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Overview
Description
4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The structure of this compound features a pyridine ring, an oxadiazole ring, and a benzoate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. For example, the reaction of a pyridine-4-carboxylic acid hydrazide with a suitable carboxylic acid derivative can yield the desired oxadiazole ring .
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Coupling with Phenyl Benzoate: : The oxadiazole intermediate is then coupled with phenyl benzoate using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This step forms the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate can undergo various types of chemical reactions, including:
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Substitution Reactions: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzoate moieties .
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Oxidation and Reduction: : The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives .
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Coupling Reactions: : The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Coupling: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and antifungal agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.
Agrochemicals: The compound has shown potential as a pesticide due to its ability to inhibit the growth of certain pests and pathogens.
Mechanism of Action
The mechanism of action of 4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: This compound shares a similar boronic acid moiety and is used in similar coupling reactions.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: This compound also features a boronic ester group and is used in the synthesis of complex organic molecules.
Uniqueness
4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is unique due to its combination of a pyridine ring, an oxadiazole ring, and a benzoate group. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-20(16-4-2-1-3-5-16)25-17-8-6-15(7-9-17)19-22-18(23-26-19)14-10-12-21-13-11-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNNROUDMWUXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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